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Compound of Interest

Compound Name: Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen
atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its
unique electronic properties, including a significant dipole moment and hydrogen bonding
capabilities, contribute to its diverse applications. This guide provides a comprehensive
overview of the fundamental reactivity of the pyridazine ring, supported by quantitative data,
detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties

The arrangement of the two nitrogen atoms in the pyridazine ring profoundly influences its
physical and chemical characteristics. It is a weakly basic compound with a high dipole
moment, which enhances its ability to engage in intermolecular interactions.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for pyridazine
and some of its derivatives.

Table 1: pKa Values of Pyridazine Derivatives
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Compound pKa Reference
Pyridazine 2.10 [2]
4-Methylpyridazine 2.93 [3]
3-Hydroxypyridazine 10.46, -1.8 [4]
3,6-Dihydroxypyridazine 5.67,-2.2,13 [4]
4-Methoxypyridazine 3.70 [4]
3-Aminopyridazine 4.38 [4]

Table 2: 1H and 13C NMR Chemical Shifts (6, ppm) for Pyridazine

Position 1H NMR (CDCls) 13C NMR (CDCIs) Reference
C3/C6 9.21 151.4 [5][6]
C4/C5 7.51 126.5 [5][6]

Fundamental Reactivity

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative
nitrogen atoms, dictates its reactivity. It is generally resistant to electrophilic attack but
susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating
effect of the nitrogen atoms.[7] However, the reaction can be facilitated by activating the ring,
typically through N-oxidation. The N-oxide increases the electron density of the ring, making it
more susceptible to electrophilic attack, which preferentially occurs at the 4-position.[8]

This protocol describes the nitration of pyridine-N-oxide, which serves as a general procedure
adaptable for pyridazine-N-oxide.

Materials:
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» Pyridine-N-oxide (or Pyridazine-N-oxide)
e Concentrated Sulfuric Acid

e Fuming Nitric Acid

e Ice

e Saturated Sodium Carbonate solution

e Acetone

Procedure:

 In a round-bottom flask, carefully add 9.51 g (100 mmol) of pyridine-N-oxide to 30 mL of
concentrated sulfuric acid.

o Prepare the nitrating mixture by cautiously adding 12 mL of fuming nitric acid to the sulfuric
acid solution while cooling in an ice bath.

o Slowly add the nitrating mixture to the pyridine-N-oxide solution, maintaining the temperature
below 10°C.

 After the addition is complete, heat the reaction mixture to 90°C for 3 hours.
o Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

» Neutralize the solution by slowly adding a saturated solution of sodium carbonate until a pH
of 7-8 is reached.

e The precipitated product is collected by filtration, washed with cold water, and dried.

e The crude product can be recrystallized from acetone to yield 4-nitropyridine-N-oxide.[8]

Nucleophilic Aromatic Substitution (SNATr)

The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution,
particularly when substituted with good leaving groups such as halogens. Halogenated
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pyridazines, like 3,6-dichloropyridazine, are versatile intermediates for introducing a variety of
nucleophiles.[9][10]

This protocol outlines the reaction of 3,6-dichloropyridazine with an amine.

Materials:

3,6-Dichloropyridazine

Amine (e.g., 2-aminophenol)

Ethanol

Reflux apparatus

Procedure:

In a round-bottom flask, dissolve 3,6-dichloropyridazine (0.01 mol) and the desired amine
(0.01 mol) in absolute ethanol (20 mL).

Heat the mixture under reflux for 7 hours.

Cool the reaction mixture to room temperature.

The solid product that precipitates is collected by filtration, dried, and can be recrystallized
from a suitable solvent like ethanol.[10]

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides using peroxy
acids like meta-chloroperoxybenzoic acid (m-CPBA).[11][12] This transformation is crucial as it
activates the ring towards both electrophilic and nucleophilic attack.

Materials:
e Substituted Pyridazine

o meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (CH2Clz2)

10% aqueous Sodium Sulfite solution

Saturated aqueous Sodium Bicarbonate solution

Brine

Procedure:

Dissolve the substituted pyridazine (1.0 equiv) in dichloromethane.
e Add m-CPBA (1.1-1.5 equiv) portion-wise to the solution at 0°C.

» Allow the reaction mixture to warm to room temperature and stir until the starting material is
consumed (monitored by TLC).

e Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

o Separate the organic layer and wash it sequentially with a saturated aqueous solution of
sodium bicarbonate and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by flash column chromatography.[13][14]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-
Hartwig reactions, are powerful tools for the functionalization of the pyridazine ring, enabling
the formation of C-C and C-N bonds, respectively.[1][15]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a
chloropyridazine derivative.

Materials:

e 3-Chloro-6-phenylpyridazine
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Arylboronic acid (e.qg., thiophene-2-boronic acid)

Pd(PPhs)a

2 M aqueous Sodium Carbonate solution

1,2-Dimethoxyethane (DME)

Ethanol
Procedure:

o To areaction vessel, add 3-chloro-6-phenylpyridazine (0.5 mmol), the arylboronic acid (0.6
mmol), Pd(PPhs)4 (5 mol%), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na2COs solution
(2 mL).

e Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

o Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, or until TLC
indicates completion.

o Cool the mixture to room temperature, extract with chloroform, and wash the combined
organic layers with a saturated NaCl solution.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
e The crude product is purified by column chromatography.[15]

This protocol provides a general method for the Buchwald-Hartwig amination of a
chloropyridazine.

Materials:
e 3-Chloropyridazine
e Amine (e.g., morpholine)

» Bis(dibenzylideneacetone)palladium(0) [Pd(dba)z]
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e XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
» Sodium tert-butoxide

e Toluene

Procedure:

 In a nitrogen-flushed flask, combine Pd(dba)z (1.5 mol%), XPhos (3.0 mol%), and sodium
tert-butoxide (2.0 equiv).

e Add degassed toluene and stir the mixture at room temperature for 5 minutes.

e Add 3-chloropyridazine (1.0 equiv) and the amine (1.5 equiv).

o Heat the resulting mixture at reflux for 6 hours.

e Cool the reaction to room temperature and quench with water.

e Separate the organic layer, wash with water and brine, dry over Na=SOa4, and concentrate.

» Purify the crude product by silica gel column chromatography.[16]

Signaling Pathways and Experimental Workflows

Pyridazine-containing molecules are often designed to interact with specific biological targets.
Understanding the signaling pathways they modulate is crucial for drug development.

GnRH Receptor Signaling Pathway

Relugolix, a pyridazine-containing drug, is a gonadotropin-releasing hormone (GnRH) receptor
antagonist. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation
by GnRH, initiates a signaling cascade primarily through the Gaqg/11 subunit.[17][18][19] This
leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate
(IPs) and diacylglycerol (DAG). IPs triggers the release of intracellular calcium, while DAG
activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of
luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[20]
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GnRH Receptor Signaling Cascade

TYK2 Signaling Pathway

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus
kinase (JAK) family. TYK2 is involved in the signaling of various cytokines, including
interleukins (IL-12, IL-23) and type | interferons (IFNs).[5][21] Cytokine binding to its receptor
leads to the activation of receptor-associated TYK2 and another JAK protein. These activated
kinases then phosphorylate signal transducers and activators of transcription (STATS).
Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the
transcription of target genes involved in inflammatory and immune responses.[22]
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TYK2-Mediated Cytokine Signaling

Experimental Workflow: Combinatorial Synthesis and
Screening

The synthesis and screening of combinatorial libraries of pyridazine derivatives is a common
strategy in drug discovery to identify lead compounds.[23][24][25] This workflow typically
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involves the parallel synthesis of a large number of related compounds from a common
pyridazine scaffold, followed by high-throughput screening to assess their biological activity.

Synthesis

Pyridazine Scaffold Diverse Building Blocks

(e.g., Dichloropyridazine) (Amines, Boronic Acids, etc.)

Parallel Synthesis
(e.g., SNAr, Suzuki)

Pyridazine Library

Purification & Characterization

Screening & Analysis

High-Throughput Screening
GIS)

Hit Identification

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization
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Combinatorial Synthesis and Screening Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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